molecular formula C22H20BrN3OS2 B4619763 4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No.: B4619763
M. Wt: 486.5 g/mol
InChI Key: ZBNRCNXEGHTUDU-UHFFFAOYSA-N
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Description

4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C22H20BrN3OS2 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.02312 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

This compound is part of a broader class of heterocyclic compounds that have been synthesized for various purposes, including biological activity investigations. The synthesis typically involves multi-step reactions starting from basic heterocyclic scaffolds, incorporating elements like bromobenzyl groups through nucleophilic substitution or coupling reactions. Structural elucidation of such compounds is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside elemental analysis and, in some cases, X-ray crystallography. The structural complexity and diversity of these compounds make them valuable for exploring new pharmacophores or material science applications (Abdelhamid, Fahmi, & Baaiu, 2016).

Biological Activity

Compounds with the thieno[3,2-d]pyrimidine scaffold have been extensively studied for their biological activities. Research has shown that derivatives of this class exhibit a wide range of biological effects, including antimicrobial, antiviral, antitumor, and enzyme inhibition activities. These activities are often modulated by the substitution pattern on the core scaffold, with specific groups enhancing or directing the activity towards particular biological targets. For instance, modifications at the 4-bromobenzyl position can significantly influence the compound's affinity towards certain receptors or enzymes, leading to potent biological effects in vitro and in vivo (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).

Antimicrobial and Antitumor Activities

Specific derivatives of the thieno[3,2-d]pyrimidine class have demonstrated significant antimicrobial and antitumor activities. These activities are attributed to the compound's ability to interfere with cellular processes, such as DNA synthesis or enzyme function, essential for the growth and proliferation of bacteria, viruses, and cancer cells. The presence of the 4-bromobenzylthio moiety can enhance these effects by increasing the compound's lipophilicity, thereby facilitating its interaction with biological membranes and intracellular targets. Studies have reported the synthesis and evaluation of these compounds against a variety of pathogens and cancer cell lines, highlighting their potential as leads for the development of new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

15-[(4-bromophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3OS2/c1-12-24-18-16-8-14-10-27-22(2,3)9-17(14)26-20(16)29-19(18)21(25-12)28-11-13-4-6-15(23)7-5-13/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRCNXEGHTUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)SC4=C2C=C5COC(CC5=N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 2
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 3
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 6
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

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